1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is a compound that belongs to the class of dihydroquinoline derivatives. This compound is characterized by its unique structure, which incorporates an amino group and a dihydroquinoline core, making it of significant interest in medicinal chemistry. The compound is often explored for its potential biological activities, including enzyme inhibition and antioxidant properties.
The compound can be synthesized through various chemical methods, primarily involving the modification of existing quinoline derivatives. It is documented in chemical databases such as PubChem and BenchChem, which provide detailed information about its synthesis and properties.
1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone can be classified as:
The synthesis of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone can be achieved through several methods:
The synthesis typically involves careful control of reaction conditions such as temperature, solvent choice (e.g., anhydrous tetrahydrofuran), and the use of protective groups for amino acids to ensure high purity and yield of the final product.
The molecular structure of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone can be described by its InChI representation:
This formula indicates a molecular weight of approximately 162.19 g/mol.
Key structural data includes:
1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone can participate in various chemical reactions:
The choice of reagents and reaction conditions is crucial for optimizing yields and controlling selectivity during these transformations.
The mechanism of action for 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is largely dependent on its biological targets:
Key physical properties include:
Relevant chemical properties include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are commonly employed to characterize this compound and confirm its structure .
1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific uses:
Microwave irradiation has emerged as a pivotal tool for accelerating nucleophilic acyl substitution reactions in the functionalization of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone. This approach significantly reduces reaction times from hours to minutes while improving yields and reducing byproduct formation compared to conventional heating methods. The electron-donating 7-amino group activates the carbonyl carbon toward nucleophilic attack, enabling efficient amidation and esterification reactions. Researchers have successfully employed this technique for the introduction of diverse acyl groups, including acetyl, benzoyl, and heteroaromatic carbonyl functionalities, which are essential for modulating the compound's electronic properties and steric profile. The rapid energy transfer under microwave conditions prevents decomposition of the thermally sensitive dihydroquinoline scaffold, making it particularly valuable for constructing complex derivatives. Optimization studies reveal that polar aprotic solvents like DMF or NMP under controlled temperature regimes (80–120°C) provide optimal results for these reactions, achieving conversions exceeding 85% within 10–15 minutes irradiation time [4].
Benzotriazole-based coupling reagents enable efficient peptide conjugation to the 7-amino group of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone derivatives. This approach has facilitated the synthesis of novel monopeptide and dipeptide conjugates with significant bioactivity profiles. The methodology proceeds via in situ formation of active ester intermediates that subsequently react with the primary amino group, forming stable amide linkages. Recent synthetic campaigns have produced six novel monopeptides and seven dipeptides conjugated to the dihydroquinolinone core, characterized comprehensively using NMR, mass spectrometry, and elemental analysis [4].
Table 1: Benzotriazole-Mediated Peptide Conjugates and Their hCA II Inhibition
Compound | Peptide Moiety | hCA II IC₅₀ (µM) | Cytotoxicity (A549 IC₅₀, µg/ml) |
---|---|---|---|
2 | L-Val-OCH₃ | 65.7 | >100 |
3 | L-Ala-L-Phe | 42.3 | 89.4 |
6 | Gly-L-Phe | 28.9 | 62.1 |
10 | L-Phe-L-Tyr | 15.7 | 34.8 |
13 | L-Leu-L-Val | 37.6 | 48.9 |
15 | L-Met-L-Trp | 22.4 | 26.9 |
The conjugates exhibit selective inhibition of human carbonic anhydrase II (hCA II), with IC₅₀ values ranging from 15.7 to 65.7 µM, while showing no activity against hCA I at concentrations up to 100 µM. Structure-activity analysis reveals that hydrophobic dipeptides containing aromatic residues enhance hCA II inhibition potency, with compound 10 (L-Phe-L-Tyr conjugate) emerging as the most potent inhibitor. Cytotoxicity screening against A549 lung cancer cells indicates variable anticancer potential, with IC₅₀ values ranging from 26.9 to >100 µg/ml after 48-72 hours exposure [4].
The bicyclic scaffold of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone presents distinct regiochemical challenges and opportunities for selective modification. The 7-amino group undergoes electrophilic substitution preferentially at the para position, while the carbonyl group at position 1 and the aliphatic ring system enable diverse functionalization strategies:
Table 2: Regioselective Modification Sites and Compatible Reactions
Position | Reactivity | Representative Transformations | Functional Group Tolerance |
---|---|---|---|
C7-NH₂ | Nucleophilic | Acylation, peptide coupling, reductive alkylation | Wide (alkyl, aryl, peptide chains) |
N1 | Weakly nucleophilic | Alkylation, acylation, reductive amination | Limited (sterically uncrowded groups) |
C5/C8 | Electrophilic substitution | Bromination, nitration, sulfonation | Halogens, nitro, amino, azido |
C3-C4 | Alkene-like | Hydrogenation, epoxidation, hydroxylation | H, OH, epoxy groups |
While the core scaffold of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone lacks chiral centers, strategic introduction of stereogenic elements enables exploration of three-dimensional pharmacophore space. Chiral resolution techniques have been successfully applied to side chain-modified derivatives:
Enzymatic methods provide sustainable routes to optically active derivatives of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone analogs:
Table 3: Performance of Biocatalytic Systems in Chiral Derivative Synthesis
Biocatalyst | Reaction Medium | Temperature (°C) | Reaction Time (h) | ee Alcohol (%) | ee Acetate (%) | E-value |
---|---|---|---|---|---|---|
CAL-B (immobilized) | Toluene | 45 | 24 | >99 (S) | 98 (R) | 328 |
BCL (immobilized) | Diisopropyl ether | 30 | 48 | 97 (S) | 95 (R) | 185 |
MsAcT variant (L12A) | Water | 25 | 6 | 94 (S) | 90 (R) | 112 |
MsAcT variant (V66A) | Water | 25 | 8 | 96 (S) | 92 (R) | 156 |
The chemoenzymatic approach significantly reduces waste generation compared to traditional chemical resolution methods and eliminates the need for transition metal catalysts. Process intensification studies demonstrate scalability to gram-scale syntheses without erosion of enantiomeric purity, highlighting its potential for industrial application in pharmaceutical synthesis [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8